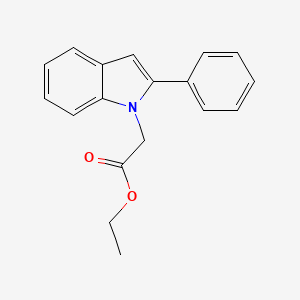

Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of immense importance in the field of drug discovery. mdpi.comuniv-ovidius.ronih.gov Its prevalence in a vast number of biologically active compounds has led to its designation as a "privileged structure," meaning it can bind to multiple receptors with high affinity. amanote.com This inherent versatility makes it a frequent starting point for the design of novel drugs. univ-ovidius.ro

Indole derivatives are recognized for their extensive range of biological activities, making them a vital class of compounds in medicinal chemistry. mdpi.comnih.gov The indole framework's ability to mimic the structure of peptides allows it to interact with numerous proteins and enzymes, leading to a wide spectrum of pharmacological effects. rsc.org The structural versatility of the indole ring enables the creation of diverse compound libraries, where modifications can be systematically made to target various biological pathways. mdpi.comnih.gov This has resulted in the development of indole-based compounds with applications in managing cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. mdpi.combldpharm.com The adaptability of the indole scaffold allows it to serve as a foundational structure for drugs targeting a multitude of conditions, including challenging diseases like malaria, HIV, and tuberculosis. univ-ovidius.rorsc.org

The indole nucleus is a fundamental component of many natural products and approved pharmaceutical agents. nih.govresearchgate.netnih.gov Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174) underscores its biological significance. nih.gov Many alkaloids, a major class of naturally occurring compounds, contain the indole ring, and these have been a rich source of inspiration for drug development. researchgate.netnih.gov Over 40 drugs approved by the FDA contain an indole moiety, highlighting its successful translation from natural products to clinical therapeutics. nih.gov The synthetic accessibility and the biological relevance of the indole core continue to make it a central focus in the synthesis of new medicines. researchgate.net

Table 1: Examples of Biologically Important Indole-Containing Molecules

| Compound | Class | Significance |

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. nih.gov |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. nih.gov |

| Melatonin | Hormone | Regulates sleep-wake cycles. nih.gov |

| Vinblastine (B1199706) | Vinca Alkaloid | Anticancer agent that inhibits tubulin polymerization. nih.gov |

| Indomethacin | NSAID | Anti-inflammatory drug. researchgate.net |

Overview of 2-Phenylindole (B188600) Derivatives in Chemical and Biological Research

Within the broad family of indole derivatives, the 2-phenylindole subclass has garnered significant attention from researchers. This specific arrangement, featuring a phenyl group at the C-2 position of the indole ring, imparts unique structural and electronic properties that translate into a distinct and potent biological activity profile.

2-Phenylindole derivatives have been evaluated for a wide array of therapeutic applications and have demonstrated a broad range of biological activities. amanote.comnih.govsigmaaldrich.com These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. amanote.comnih.gov In oncology, for example, certain 2-phenylindole derivatives exhibit potent anti-proliferative effects against various cancer cell lines, including breast and lung cancer, often by inhibiting tubulin polymerization or topoisomerase enzymes. nih.govsigmaaldrich.com Their potential as anti-inflammatory agents has been linked to the inhibition of nitric oxide synthase and NF-κB. nih.gov The diverse biological activities make 2-phenylindoles a promising class of compounds for the development of new drugs. nih.gov

Table 2: Investigated Therapeutic Applications of 2-Phenylindole Derivatives

| Therapeutic Area | Mechanism/Target (Examples) | Reference(s) |

| Anticancer | Inhibition of tubulin polymerization, apoptosis induction | nih.govsigmaaldrich.com |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production, NF-κB inhibition | nih.gov |

| Antimicrobial | Activity against various bacteria and fungi | nih.gov |

| Antiviral | Inhibition of viral replication (e.g., HBV) | sigmaaldrich.com |

| Neuroprotective | Anticonvulsant and antipsychotic properties | nih.gov |

| Anti-tuberculosis | Synergistic activity with other anti-TB drugs | sigmaaldrich.com |

Rationale for Dedicated Academic Research on Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate

While extensive research has been conducted on the 2-phenylindole scaffold, dedicated studies on the specific derivative, this compound, are less prevalent in publicly accessible literature. However, a strong rationale for its investigation can be constructed based on established principles of medicinal chemistry.

The synthesis of this compound is chemically feasible. Standard N-alkylation of the 2-phenylindole core, typically using a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), followed by reaction with an alkylating agent like ethyl bromoacetate (B1195939), provides a direct route to the target molecule. rsc.orgnih.gov

The primary motivation for synthesizing this specific derivative lies in the strategic modification of the indole nitrogen (N-1 position). Introducing an ethyl acetate (B1210297) group serves several potential purposes in drug design:

Modulation of Physicochemical Properties: The ester functionality can alter the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug absorption, distribution, and efficacy.

Prodrug Strategy: The ethyl acetate group can be designed to be cleaved in vivo by esterase enzymes, releasing a potentially more active carboxylic acid metabolite. This is a common strategy to improve the pharmacokinetic profile of a drug.

Synthetic Handle: The acetate moiety provides a reactive handle for further chemical modifications, allowing for the creation of a new series of more complex derivatives, such as amides or other esters, to comprehensively explore the structure-activity relationship. For instance, the related (2-phenyl-1H-indol-1-yl)acetyl moiety has been used as a building block for more complex molecules. nih.gov

Given the proven and diverse therapeutic potential of the 2-phenylindole core, the synthesis and biological evaluation of this compound represent a logical and scientifically valuable step. Such research would explore how N-1 substitution with an ethyl acetate group impacts the known anticancer, anti-inflammatory, and antimicrobial activities of the parent scaffold, potentially leading to the discovery of new drug candidates with improved properties.

Bridging Established Indole Chemistry with Specific Compound Features

The synthesis and chemical behavior of this compound are deeply rooted in the well-established chemistry of the indole nucleus. The foundational 2-phenylindole core is commonly synthesized via the Fischer indole synthesis, a robust reaction involving the acid-catalyzed cyclization of a phenylhydrazone derived from acetophenone (B1666503) and phenylhydrazine (B124118). studylib.netwikipedia.orgvaia.com This method provides efficient access to the 2-phenylindole scaffold, which serves as the immediate precursor for the title compound. nih.govkingston.ac.uk

The introduction of the ethyl acetate moiety at the N-1 position of the indole ring is a critical structural modification that defines this compound. This is typically achieved through an N-alkylation reaction, where the indole nitrogen acts as a nucleophile. google.com Common methods for such alkylations involve the use of a strong base to deprotonate the indole nitrogen, followed by the addition of an alkylating agent like ethyl bromoacetate or ethyl chloroacetate (B1199739). google.com The reaction of 2-phenylindole with ethyl haloacetate would proceed via an SN2 mechanism to yield the target compound.

The presence of the phenyl group at the C-2 position and the ethyl acetate group at the N-1 position significantly influences the electronic and steric properties of the molecule compared to unsubstituted indole. The phenyl ring at C-2 introduces steric bulk and can participate in pi-stacking interactions, which can be crucial for binding to biological targets. The electron-withdrawing nature of the ester group in the N-1 substituent can modulate the electron density of the indole ring system, affecting its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of 2-Phenylindole

| Property | Value |

|---|---|

| Molecular Formula | C14H11N |

| Molar Mass | 193.24 g/mol |

| Melting Point | 188-190 °C chemicalbook.com |

| Boiling Point | 250 °C at 10 mmHg chemicalbook.com |

| Appearance | White to yellowish powder guidechem.comtcichemicals.com |

Note: This data is for the precursor, 2-phenylindole.

Hypothesis-Driven Research on the Compound's Potential

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of 1,2-disubstituted indoles has been the subject of significant hypothesis-driven research. The structural motifs present in this compound suggest several avenues for potential scientific investigation.

A primary area of hypothetical research revolves around its potential as a bioactive agent. Numerous 2-phenylindole derivatives have been investigated for their anticancer, anti-inflammatory, antibacterial, antiviral, and antioxidant properties. nih.govnih.gov For instance, certain 3-substituted 2-phenylindoles have shown affinity for the estrogen receptor and inhibit the growth of cancer cell lines. nih.gov The presence of the 2-phenyl group is a known pharmacophore in several selective estrogen receptor modulators (SERMs). wikipedia.org It is therefore hypothesized that this compound could be a valuable scaffold for the development of new therapeutic agents. The ethyl acetate group could be readily hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy in prodrug design to improve pharmacokinetic properties.

Another research trajectory could explore its use in materials science. Indole derivatives are known for their fluorescent properties, and 2-phenylindole itself is used as a building block for organic light-emitting diodes (OLEDs). chemicalbook.comguidechem.com The specific substitution pattern of this compound may impart unique photophysical properties, making it a candidate for investigation in the development of new organic electronic materials.

The exploration of this compound would likely involve its synthesis and thorough characterization using modern spectroscopic techniques, followed by systematic biological screening against a panel of targets to test the aforementioned hypotheses.

Table 2: Spectroscopic Data for a Representative N-Alkylated 2-Aroylindole

| Spectroscopic Technique | Observed Data |

|---|---|

| 1H NMR (CDCl3, δ ppm) | Aromatic protons in the range of 7.07-7.6 ppm, a singlet for the N-CH2 protons around 5.1 ppm, and signals for the ethyl group of the acetate moiety. |

| 13C NMR (CDCl3, δ ppm) | Signals for the indole and phenyl carbons, the ester carbonyl carbon, and the methylene (B1212753) and methyl carbons of the ethyl acetate group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-phenylindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-21-18(20)13-19-16-11-7-6-10-15(16)12-17(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVURAYNPDJRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470750 | |

| Record name | Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65746-57-8 | |

| Record name | Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Insights of Ethyl 2 2 Phenyl 1h Indol 1 Yl Acetate

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The reactivity is a central feature of its chemistry.

For the indole nucleus, electrophilic substitution is the most characteristic reaction. The preferred site of attack is overwhelmingly the C-3 position. This regioselectivity is attributed to the superior stability of the cationic intermediate (arenium ion) formed upon attack at C-3. bhu.ac.in The positive charge in this intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring, a stabilization that is not possible with attack at C-2. bhu.ac.in

In the specific case of Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate, the C-2 position is already substituted with a phenyl group. Therefore, electrophilic attack is directed to the C-3 position, which is the most electron-rich and nucleophilic site. bhu.ac.inimpactfactor.org If the C-3 position were to be occupied, subsequent electrophilic substitution would typically occur on the benzene ring portion of the indole nucleus, usually at the C-6 position. bhu.ac.in

| Feature | Description |

| Primary Reactive Site | Indole Nucleus (Pyrrole Ring) |

| Preferred Position for Electrophilic Attack | C-3 |

| Reason for Preference | The intermediate cation formed by attack at C-3 is more stable due to charge delocalization involving the nitrogen atom without disrupting the benzene ring's aromaticity. bhu.ac.in |

| Status in Target Molecule | C-2 is substituted (phenyl), C-3 is unsubstituted and available for electrophilic attack. |

The substituents on the indole ring significantly modulate its reactivity. In this compound, two key substituents are present: the 2-phenyl group and the N-1 ethyl acetate (B1210297) group.

N-1 Ethyl Acetate Group: The N-substituent is crucial in determining the nucleophilicity of the indole ring. The ethyl acetate group is generally considered to be electron-withdrawing, which can decrease the electron density of the indole nitrogen and the ring system as a whole. This deactivation can make electrophilic substitution reactions more challenging compared to an N-unsubstituted indole. mdpi.com However, the N-substituent also prevents protonation or side reactions at the nitrogen atom under acidic conditions, which can sometimes be advantageous. bhu.ac.in The nature of the N-substituent has been shown to have a significant impact on the reactivity and regioselectivity of various transformations, including metal-catalyzed reactions. researchgate.net

Reactions Involving the Acetate Functionality

The ethyl acetate group at the N-1 position introduces reactivity patterns typical of carboxylic acid esters.

The ester functionality can be readily cleaved through hydrolysis or transformed via transesterification.

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-phenyl-1H-indol-1-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, using a base like sodium hydroxide (B78521) or potassium hydroxide, proceeds via a nucleophilic acyl substitution mechanism and is typically irreversible due to the formation of the carboxylate salt. Acid-catalyzed hydrolysis, using a strong acid like sulfuric acid in an aqueous medium, is a reversible process. nih.gov The hydrolysis of similar ethyl indolyl acetates is a common synthetic step to produce the corresponding acids, which are valuable building blocks in medicinal chemistry. longdom.orgresearchgate.net

Transesterification: This process involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to exchange the ethoxy group for a different alkoxy group. scielo.brresearchgate.net For instance, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of the corresponding methyl ester. researchgate.net Studies have shown that transesterification can be a competing reaction during N-alkylation when using certain base/solvent combinations. researchgate.net Carboxylesterases can also catalyze transesterification in biological systems in the presence of alcohols. nih.gov

Beyond hydrolysis and transesterification, the ester group can undergo several other useful transformations.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(2-phenyl-1H-indol-1-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: Reaction with amines can convert the ester into the corresponding amide. This reaction is often facilitated by heating or by converting the ester to a more reactive acyl derivative first.

Hydrazinolysis: Treatment with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) can convert the ethyl ester into the corresponding carbohydrazide, 2-(2-phenyl-1H-indol-1-yl)acetohydrazide. This hydrazide is a versatile intermediate for synthesizing other heterocyclic systems. nih.gov

Grignard Reaction: Reaction with Grignard reagents (R-MgBr) would lead to the formation of tertiary alcohols, following the addition of two equivalents of the organometallic reagent to the ester carbonyl.

Palladium-Catalyzed Coupling Mechanisms

Palladium catalysis is a powerful tool for the functionalization of indole derivatives, and this compound is a potential substrate for such reactions. mdpi.com These reactions often proceed via C-H activation or cross-coupling mechanisms. beilstein-journals.orgunimi.it

The mechanism of palladium-catalyzed reactions on indoles can vary depending on the specific reaction, catalyst, and directing group. A common pathway for C-H functionalization involves an initial coordination of the Pd(II) catalyst to the indole. beilstein-journals.orgnih.gov For N-substituted indoles, direct palladation can occur at the C-2 or C-3 positions. Given that the C-2 position is blocked in the title compound, C-H activation would likely be directed to the C-3 position or to the fused benzene ring. researchgate.net

A plausible mechanistic cycle for a direct arylation at C-3 (a Heck-type reaction) could involve:

C-H Activation/Palladation: The Pd(II) catalyst coordinates to the indole and activates a C-H bond (e.g., at C-3) to form a palladacycle intermediate. This step is often the rate-determining one. unimi.itnih.gov

Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the palladium center, forming a Pd(IV) species.

Reductive Elimination: The desired C-C bond is formed by reductive elimination of the coupled product from the Pd(IV) intermediate, regenerating a Pd(II) species.

Catalyst Regeneration: A base is typically required to neutralize the acid (HX) produced and regenerate the active catalyst for the next cycle.

Alternatively, in Catellani-type reactions, norbornene can be used as a mediator to direct regioselective functionalization at the C-2 position, though this is less relevant for the 2-substituted title compound. longdom.orgresearchgate.net Palladium-catalyzed reactions of indolylmethyl acetates have also been studied, where an η³-indolyl-palladium intermediate is formed, allowing for nucleophilic attack at either the exocyclic methylene (B1212753) carbon or the C-3 position of the indole. nih.gov

| Catalyst System | Reaction Type | Mechanistic Feature |

| Pd(OAc)₂ / Ligand | Direct C-3 Arylation | Involves C-H activation at the C-3 position, followed by coupling with an aryl halide. researchgate.netnih.gov |

| PdCl₂(MeCN)₂ / Oxidant | Alkenylation | Proceeds through an electrophilic palladation and generation of a σ-alkyl complex, followed by β-hydride elimination. beilstein-journals.orgnih.gov |

| Pd(PhCN)₂Cl₂ / Norbornene | C-2 Functionalization | Norbornene-mediated cascade involving N-1 palladation, ortho C-H activation at C-2, and coupling. longdom.orgresearchgate.net |

| Pd Catalyst / Ligand | Tsuji-Trost Type Allylation | Involves the formation of an η³-indolyl-palladium intermediate from an indolylmethyl acetate precursor. nih.gov |

Mechanistic Pathways of C1' and C3 Attack in Indolyl-Palladium Intermediates

In the palladium-catalyzed reactions of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles, the formation of a plausible η³-indolyl-palladium intermediate is a key step. nih.gov Mechanistic studies have revealed that this intermediate can be attacked at two different positions. Besides the expected coupling reaction at the C1′ position (the exocyclic methylene carbon), an unprecedented nucleophilic attack at the C3 position of the indole ring has been observed. nih.gov

This dual reactivity suggests that the η³-indolyl-palladium intermediate possesses electrophilic character at both the exocyclic C1' carbon and the C3 position of the indole nucleus. The competition between these two pathways is a critical factor in determining the final product distribution. nih.gov

Regioselectivity and Stereoselectivity Control in Catalytic Reactions

Controlling regioselectivity in the functionalization of indoles is a significant challenge due to the multiple reactive sites on the indole ring. In palladium-catalyzed reactions, several factors can influence whether a reaction occurs at the C2 or C3 position.

Mechanistic studies on the direct arylation of indoles have shown that kinetic factors and the nature of the catalyst-substrate interaction determine the regioselectivity. acs.orgnih.gov For instance, in the phenylation of 1-methylindole, kinetic data support an electrophilic palladation pathway. acs.orgnih.gov A mechanistic model featuring an electrophilic palladation at the C3-position, followed by a 1,2-migration of the palladium species, has been proposed to explain the observed C2-selectivity. acs.org The choice of base can also be used to control the regioselectivity of arylation for free (NH)-indoles. acs.orgnih.gov

Furthermore, the development of specific ligands can enable a switch in the regioselectivity-determining step of a reaction. scispace.com For example, in the oxidative Heck reaction of indoles, which typically shows high C3-selectivity, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands with a Pd(II) catalyst can promote C2-alkenylation. scispace.com The control of regioselectivity in intramolecular cyclizations of indole derivatives can also be achieved by modifying reaction conditions, leading to different heterocyclic products. nih.gov Similarly, the use of N-heterocyclic carbene (NHC)–palladium complexes has proven effective in achieving high regioselectivity in the Larock indole synthesis. rsc.org In the case of the η³-indolyl-palladium intermediate, the selectivity between C1′ and C3 attack appears to be dependent on the nature of the nitrogen protecting group and the ligand used in the catalytic system. nih.gov

Table 1: Factors Influencing Regioselectivity in Indole Functionalization

| Factor | Influence on Regioselectivity | Example Reaction |

|---|---|---|

| Ligand | Can switch the regioselectivity-determining step. scispace.com | C2-alkenylation of indole using SOHP ligands. scispace.com |

| Base | Can control C2 vs. C3 arylation of free (NH)-indoles. acs.orgnih.gov | C3 arylation using specific magnesium bases. acs.org |

| Protecting Group | Influences C1' vs. C3 attack in reactions of 2-indolylmethyl acetates. nih.gov | Palladium-catalyzed reactions with soft carbon pronucleophiles. nih.gov |

| Reaction Conditions | Can dictate the pathway of intramolecular cyclizations. nih.gov | Formation of β-carbolinones or pyrazino[1,2-a]indoles. nih.gov |

Nucleophilic Reactivity of Indole-Based Intermediates

The electron-rich nature of the indole ring system confers significant nucleophilic character, primarily at the C3 position. mdpi.com However, the reactivity can be modulated to favor reactions at other positions, and various intermediates can be generated that exhibit distinct nucleophilic properties.

The organic reactivity of indoles is largely governed by the lone pair of electrons on the N1 nitrogen, which delocalizes across the bicyclic system. mdpi.com This delocalization results in an enhanced nucleophilic character at the C3 position. mdpi.com The kinetics of the reactions of various indoles with reference electrophiles have been studied to quantify their nucleophilicity. nih.gov These studies allow for the determination of nucleophilicity parameters (N and s) which can rank a large variety of indole structures on the nucleophilicity scale. nih.gov While electrophilic substitution is common, the slightly acidic N-H group can be deprotonated under basic conditions, turning the nitrogen atom into a reactive nucleophilic center. researchgate.net In certain contexts, such as with a 1-methoxy substituent, the indole ring can act as an electrophile at the C2 position, reacting with a variety of nucleophiles. nii.ac.jp

Generation and Trapping of 2- and 3-Alkylideneindolenines/Iminium Species

Indolylmethyl acetates and related carbinols can serve as precursors to highly reactive intermediates known as alkylideneindolenines (or indole methides) and the corresponding alkylideneindolinium ions. nih.gov These transient species are potent electrophiles and can be trapped by various nucleophiles.

The in-situ generation of 2-methide-2H-indole intermediates from indol-2-ylmethyl acetates can be achieved under both basic conditions and through palladium catalysis. mdpi.com These reactive intermediates are central to domino reactions, for example, with 1,3-dicarbonyl compounds to form polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com Similarly, the reaction of indolylmethyl acetates can proceed through transient indole methides (species I and II), which are then trapped by nucleophiles in conjugate addition-type reactions. nih.gov The generation and subsequent trapping of these intermediates provide a powerful strategy for the synthesis of complex indole-based scaffolds. nih.govmdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms involved in indole chemistry. Quantum chemical calculations provide deep insights into reaction pathways, transition states, and the factors controlling selectivity.

Density-functional theory (DFT) and other quantum mechanics/molecular mechanics (QM/MM) methods are frequently employed to model these reactions. nih.govnih.gov For example, DFT computations have been used to study the mechanism of Cu(I)-catalyzed indole synthesis from N-aryl enaminones, identifying the rate-determining step as the C-C bond formation. nih.gov Such studies can evaluate alternative mechanistic pathways, such as those involving single-electron transfer, and determine their kinetic and thermodynamic feasibility. nih.gov Computational methods have also been applied to investigate the atmospheric oxidation of indole initiated by OH and Cl radicals, elucidating the transformation mechanisms of organonitrogen compounds. copernicus.orgcopernicus.orgresearchgate.net

Quantum Chemical Calculations for Mechanistic Support

Quantum chemical calculations provide robust support for experimentally observed phenomena and help to rationalize complex reactivity patterns. These calculations can model potential energy surfaces, determine activation energies, and predict the stability of intermediates and transition states.

In the context of palladium-catalyzed reactions of indolylmethyl acetates, quantum chemical calculations have been used to support the experimental observation of dual C1' and C3 reactivity of the η³-indolyl-palladium intermediate. nih.gov For the atmospheric oxidation of indole, calculations have shown that the reaction with OH radicals is dominated by the addition pathway, while for Cl radicals, both addition and H-abstraction are feasible. researchgate.net QM/MM simulations have been instrumental in deciphering the complete multi-step reaction mechanism of the enzyme indoleamine 2,3-dioxygenase (IDO). nih.gov These simulations identified the most energetically favorable pathway for oxygen insertion into tryptophan, which involves a proton-transfer-triggered epoxide ring-opening and a concerted nucleophilic attack. nih.gov

Table 2: Application of Computational Methods in Indole Chemistry

| Computational Method | Application | Key Insight |

|---|---|---|

| Density Functional Theory (DFT) | Studied Cu(I)-catalyzed indole synthesis. nih.gov | Identified the C-C bond formation as the rate-determining step. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidated the mechanism of indoleamine 2,3-dioxygenase. nih.gov | Revealed a proton-transfer-triggered multi-step pathway for oxygen insertion. nih.gov |

| Quantum Chemical Calculations | Supported experimental results in Pd-catalyzed reactions. nih.gov | Confirmed the plausibility of dual C1' and C3 attack on the indolyl-palladium intermediate. nih.gov |

| Kinetics Modeling | Investigated atmospheric oxidation of indole. researchgate.net | Determined dominant reaction pathways with OH and Cl radicals. researchgate.net |

Structure Activity Relationship Sar Studies of Ethyl 2 2 Phenyl 1h Indol 1 Yl Acetate Derivatives

Impact of Substitutions on the Phenyl Ring (at the 2-position)

The substituent pattern on the 2-phenyl ring is a primary determinant of the biological activity of these indole (B1671886) derivatives. Both the electronic nature and the spatial arrangement of these substituents can drastically alter the compound's efficacy and mechanism of action. japsonline.com

The electronic properties of substituents on the 2-phenyl ring play a crucial role in modulating the activity of the indole scaffold. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can fine-tune the electron density of the entire molecule, affecting its ability to interact with biological targets. nih.govnih.gov

Research has shown that for certain biological activities, such as antioxidant effects, the presence of EDGs enhances potency. For instance, 2-phenyl-1H-indoles with electron-donating substituents were found to be better antioxidants, a property attributed to the increased stabilization of radicals. ijpsonline.com In a study of ethyl acetoacetate (B1235776) phenylhydrazone derivatives, compounds with electron-releasing substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups demonstrated superior antiplatelet activity against aggregation induced by arachidonic acid. nih.gov Conversely, derivatives with EWGs showed a significant decrease in potency. nih.gov

In the context of nitric oxide synthase inhibition, derivatives with EWGs such as a 4'-fluoro group showed improved activity, while those with a 4'-bromo group were less active. nih.gov The introduction of a strongly withdrawing nitro group (-NO₂) has also been explored, with a 3'-nitro derivative showing potent antibacterial activity against S. typhi. japsonline.com

| Substituent Type | Example Groups | Observed Impact on Activity | Activity Studied | Citation |

|---|---|---|---|---|

| Electron-Donating (EDG) | -OH, -OCH₃, -CH₃, -NH₂ | Increased potency | Antioxidant, Antiplatelet | ijpsonline.comnih.gov |

| Electron-Donating (EDG) | 3',5'-dimethoxy | Potent inhibition (IC₅₀ = 29.6 μM) | Nitric Oxide Synthase Inhibition | nih.gov |

| Electron-Withdrawing (EWG) | -F, -Cl, -Br | Variable; 4'-F improved activity while 4'-Br reduced it | Nitric Oxide Synthase Inhibition | nih.gov |

| Electron-Withdrawing (EWG) | -NO₂ | Potent antibacterial activity | Antibacterial | japsonline.com |

Beyond pure electronic influence, the position (ortho, meta, para) and size (steric bulk) of substituents on the 2-phenyl ring are critical for optimal activity. Studies on various 2-phenylindole (B188600) derivatives highlight the sensitivity of biological targets to these factors.

For instance, in a series of nitric oxide synthase inhibitors, a derivative with two methoxy groups at the 3' and 5' positions (10ag) was the most potent in its series, whereas mono-substituted methoxy derivatives at either the 3' or 4' position showed much weaker activity. nih.gov This suggests a specific binding pocket that favorably accommodates the 3',5'-disubstitution pattern. Similarly, positional isomerism of an amino group was significant, with a 3'-amino derivative (10an) producing better inhibition of nitric oxide than the 4'-amino version (10ao). nih.gov

Steric hindrance can also have a negative impact. In one study on antidepressant activity, the presence of a hydroxyl group on the 2-phenyl ring was found to be detrimental, with substitution at the para-position being more unfavorable than other positions. rjptonline.org The effect of halogens is also position-dependent. A 4'-fluoro group led to improved activity, while two chloro atoms at the 3' and 4' positions resulted in only moderate inhibitory activity. nih.gov In a different series of indole-2-carboxamides, the 4-position of the phenyl ring was found to favor bulky dialkylamino or piperidinyl groups, while the 3-position was less tolerant to steric bulk. nih.gov

| Substituent(s) | Position(s) | Biological Activity / Finding | Citation |

|---|---|---|---|

| -OCH₃ | 3',5'-dimethoxy | Most potent in series (IC₅₀ = 29.6 μM) | nih.gov |

| -OCH₃ | 4'-methoxy | Weaker inhibitory activity (48.6% inhibition at 50 μM) | nih.gov |

| -NH₂ | 3'-amino | Better inhibition (IC₅₀ = 30.1 μM) | nih.gov |

| -NH₂ | 4'-amino | Weaker inhibition than 3'-amino analog | nih.gov |

| -OH | para (4') | Detrimental to antidepressant activity | rjptonline.org |

| -F | 4'-fluoro | Improved activity (IC₅₀ = 17.9 μM) | nih.gov |

| -Cl | 3',4'-dichloro | Moderate activity (IC₅₀ = 45.0 μM) | nih.gov |

Influence of Modifications at the 1-Position (Acetate Moiety)

The N-1 position of the indole ring is a common site for derivatization to modulate a compound's pharmacokinetic and pharmacodynamic properties. The ethyl acetate (B1210297) group in the parent compound serves as a lipophilic ester that can influence cell permeability and may act as a prodrug, being hydrolyzed by esterases in the body to the corresponding carboxylic acid.

The ester functionality is a key component of the acetate moiety. While the ethyl ester is common, variations in the alcohol portion of the ester can alter properties like solubility and metabolic stability. More significantly, the length of the alkyl chain connecting the carboxyl group to the indole nitrogen is a critical parameter.

Although specific SAR studies detailing chain length variations for Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate are not extensively documented in the provided context, general principles of medicinal chemistry suggest that modifying this linker is a valid strategy for optimization. Increasing the chain length (e.g., to a propionate (B1217596) or butyrate) generally increases lipophilicity, which can affect absorption, distribution, and plasma protein binding. Conversely, a longer or more rigid chain may not fit optimally into a target's binding site. Late-stage modifications of side chains are a known strategy to generate libraries of derivatives for biological screening. beilstein-journals.org The synthesis of various N-substituted indoles, such as N-allyl derivatives, demonstrates the chemical feasibility and interest in modifying the N-1 position. mdpi.com

Bioisosterism, the strategy of replacing a functional group with another that has similar spatial and electronic characteristics, is a powerful tool for lead optimization. chem-space.com The ethyl acetate group, or more specifically its hydrolyzed carboxylic acid form, can be replaced by bioisosteres to overcome issues with poor pharmacokinetic properties or metabolic instability. chem-space.com

A common bioisosteric replacement for a carboxylic acid is the tetrazole ring. Tetrazoles have a similar pKa to carboxylic acids, allowing them to exist as anions at physiological pH and engage in similar ionic interactions, but they are often more metabolically robust and can exhibit improved oral bioavailability. Other potential bioisosteres for carboxylic acids include acyl sulfonamides and hydroxamic acids. chem-space.com The application of bioisosteric replacement has been successfully used to develop potent inhibitors from other indole-based scaffolds, highlighting the potential of this strategy for modifying the acetate moiety of this compound. nih.govresearchgate.net

Substituent Effects on the Indole Ring System

Studies have shown that specific substitutions can lead to significant gains in potency. For example, the introduction of a nitro group at the 5-position (5-NO₂) of a 2-phenylindole scaffold resulted in good inhibitory activity against nitric oxide production (IC₅₀ = 11.8 μM). nih.gov The corresponding 5-amino (5-NH₂) derivative, obtained via reduction of the nitro group, also retained good activity. nih.gov In contrast, other substituents at the 5-position, such as chloro (Cl), cyano (CN), bromo (Br), and methyl (Me), resulted in compounds that were only marginally active. nih.gov

The position of the substituent on the indole ring is also crucial. In one study, it was found that fluorine substitution was generally more potent than chlorine substitution. researchgate.net Furthermore, substitution at the 4-position of the indole ring was found to be the least favorable, whereas a methoxy group at the 7-position was the most favorable for activity. researchgate.net These findings underscore the importance of the indole ring as a tunable element for optimizing biological activity.

| Substituent | Position on Indole Ring | Observed Impact on Activity | Citation |

|---|---|---|---|

| -NO₂ | 5 | Good inhibitory activity (IC₅₀ = 11.8 μM) | nih.gov |

| -NH₂ | 5 | Good inhibitory activity (IC₅₀ = 21.1 μM) | nih.gov |

| -Cl, -CN, -Br, -Me | 5 | Marginally active | nih.gov |

| -F | Multiple | Generally more potent than -Cl analogs | researchgate.net |

| Any | 4 | Least favorable position for substitution | researchgate.net |

| -OCH₃ | 7 | Most favorable position for methoxy substitution | researchgate.net |

Impact of Substituents at C3, C5, and C6 Positions on Activity

Substitutions at the C3, C5, and C6 positions of the indole scaffold have been shown to significantly influence the biological activity of 2-phenylindole derivatives.

Systematic modifications at the C3 position have demonstrated that both the size and electronic properties of the substituent are crucial for activity. For instance, in a series of 2-phenylindole derivatives, the introduction of a 3-cyano group or a 3-carboxaldehyde oxime resulted in potent inhibitory activity against nitric oxide synthase and NF-κB. nih.gov Specifically, 2-phenyl-1H-indole-3-carboxaldehyde oxime and its 3-cyano counterpart exhibited strong inhibitory activities. nih.gov In contrast, a bulky benzyl-substituted oxime at the C3 position was found to be less effective, suggesting that steric hindrance at this position can be detrimental to activity. nih.gov The reduction of the C3 substituent, as seen in the 3-hydroxymethyl derivative, also led to a decrease in activity, highlighting the importance of the specific functional group at this position. nih.gov For some activities, smaller groups like hydrogen or methyl at the C3 position are preferred over larger groups such as an ethyl group. nih.gov

The C5 position of the indole ring is another critical determinant of activity. The introduction of a chloro or fluoro group at this position has been shown to enhance the allosteric modulating activity at the CB1 receptor. nih.gov However, the specific halogen does not appear to be a decisive factor, as both 5-chloro and 5-fluoro derivatives have shown potent activity depending on the other substituents present in the molecule. nih.gov For instance, in one comparison, the 5-chloro substituted compound was more potent, while in another, the 5-fluoro analog showed higher activity. nih.gov

Table 1: Impact of C3 and C5 Substituents on Biological Activity

| Compound Series | C3-Substituent | C5-Substituent | Observed Activity | Reference |

| 2-Phenylindoles | -CHO | H | Less inhibitory activity | nih.gov |

| 2-Phenylindoles | -CH=NOH | H | Potent inhibitory activity (IC50 = 4.4 μM) | nih.gov |

| 2-Phenylindoles | -CN | H | Potent inhibitory activity (IC50 = 4.8 μM) | nih.gov |

| 1H-indole-2-carboxamides | H, Me | Cl, F | Preferred for CB1 activity | nih.gov |

| 1H-indole-2-carboxamides | Et | Cl, F | Less active for CB1 activity | nih.gov |

Modulation of Activity via Indole Ring Derivatization

Derivatization of the indole ring itself, including modifications at the N1 position and the phenyl ring at C2, is a key strategy for modulating the biological activity of this class of compounds. The indole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors, making its derivatization a fruitful area of research. nih.gov

Alkylation at the N1 position of the indole ring with various substituents has been explored to enhance activity. For example, the introduction of a propargyl group or a Boc protecting group at the N1 position of 2-phenylindole resulted in moderate inhibitory effects against nitrite (B80452) production. nih.gov In other studies, the addition of a methyl acetate group at the N1 position was found to increase antiproliferative activity. mdpi.com This highlights the potential of the ethyl acetate moiety in the parent compound, this compound, to contribute favorably to its biological profile.

Modifications to the 2-phenyl ring also have a profound impact on activity. The position and nature of substituents on this phenyl ring can lead to significant variations in potency. For instance, a methyl group at the 2'-position of the phenyl ring (10ab) led to a much more potent inhibitory activity compared to the unsubstituted 2-phenylindole (10aa), although it also introduced cytotoxicity. nih.gov Conversely, a methyl group at the 4'-position (10ac) rendered the compound essentially inactive. nih.gov The introduction of halogen atoms on the phenyl ring has also been investigated, with a dichloro-substituted derivative showing moderate inhibitory activity. nih.gov

Significance of Spacer Groups

Comparison of Carbonyl vs. Methylene (B1212753) Spacers in Activity

The nature of the spacer, whether it is a flexible methylene (-CH2-) linker or a more rigid carbonyl (-C=O) group, can significantly influence the compound's interaction with its biological target.

The presence of a carbonyl group as part of the spacer, such as in an ester or amide linkage, is often associated with significant biological activity. mdpi.com For example, the carbonyl group of the ester in ethyl 5-chloro-1H-indole-2-carboxylate is a key feature. nih.gov The carbonyl group can participate in hydrogen bonding and other polar interactions within the receptor's binding pocket, which can be crucial for anchoring the molecule and eliciting a biological response. In some indole derivatives, a carbonyl group at position 2 has been linked to increased cytotoxicity in cancer cells. mdpi.com

On the other hand, methylene-bridged indole derivatives also exhibit significant biological activities. nih.gov A methylene linker provides more conformational flexibility compared to a carbonyl group. This flexibility can allow the molecule to adopt different orientations within the binding site, which may be advantageous for certain targets. Studies on C3-substituted indole derivatives with a methylene linker attached to various azoles and benzazoles have shown potent fungicidal and cytoprotective properties. nih.gov The absence of a substitution at the N1 position in these methylene-bridged derivatives was found to be important for their cytoprotective effects. nih.gov

The direct comparison of carbonyl versus methylene spacers in otherwise identical molecules is essential for a definitive understanding of their respective contributions. While both types of spacers can lead to active compounds, the choice between them depends on the specific biological target and the desired mode of action. The rigidity of the carbonyl spacer may be beneficial for targets requiring a specific, fixed conformation, while the flexibility of the methylene spacer might be advantageous for targets that can accommodate a range of ligand conformations.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. frontiersin.org

Development of 2D-QSAR Models for Activity Prediction

2D-QSAR models, which are based on molecular descriptors calculated from the two-dimensional structure of the molecules, have been successfully developed for 2-phenylindole derivatives to predict their anticancer activity. researchgate.netresearchgate.net These models offer a computationally efficient way to screen large numbers of compounds without needing their 3D structures. frontiersin.org

Various statistical methods, such as multiple linear regression (MLR) and genetic algorithms (GA), are employed to build these models. researchgate.net For a series of 2-phenylindole derivatives, a 2D-QSAR model was developed using a combination of topological indices (TIs) and atom pairs (APs) as descriptors. researchgate.net The resulting model showed a high predictive ability, outperforming more complex 3D-QSAR methods like CoMFA in that particular study. researchgate.net Another study on 2-phenylindole derivatives used a genetic algorithm to select the most relevant descriptors for building a predictive QSAR model for anticancer activity. researchgate.net

The development of these models typically involves dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org The quality of the models is assessed using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q² or R²cv). researchgate.netnih.gov

Table 2: Examples of 2D-QSAR Models for 2-Phenylindole Derivatives

| Compound Class | Modeling Method | Key Findings | Reference |

| 2-Phenylindoles | Ridge Regression with TI and AP descriptors | The model using both TI and AP descriptors (q² = 0.867) was superior to models using either alone and to a previously reported CoMFA model. | researchgate.net |

| 2-Phenylindole derivatives | Genetic Algorithm - Multiple Linear Regression (GA-MLR) | A predictive QSAR model was successfully developed to describe the anticancer activity. | researchgate.net |

| Nitrogen-mustard compounds with indole moiety | Heuristic Method (HM) and Gene Expression Programming (GEP) | A model with six descriptors was selected as the best linear model. The non-linear GEP model showed better stability and prediction ability. | nih.gov |

Correlation of Theoretical Chemical Descriptors with Biological Outcomes

A key aspect of QSAR studies is the identification of theoretical chemical descriptors that are highly correlated with the observed biological activity. nih.gov These descriptors represent various physicochemical properties of the molecules, such as their size, shape, electronic properties, and lipophilicity. acs.org

In the QSAR modeling of 2-phenylindole derivatives, a variety of descriptors have been found to be important for predicting anticancer activity. Topological indices, which describe the branching and connectivity of the molecule, and atom pairs, which encode the substructural features, have been shown to be highly correlated with the anticancer activity of these compounds. researchgate.net The combination of these two types of descriptors in a ridge regression model provided a robust prediction of the pIC50 values for a set of 43 2-phenylindole derivatives. researchgate.net

In another study, the "Min electrophilic react index for a C atom" was identified as the most critical descriptor influencing the anti-osteosarcoma activity of nitrogen-mustard compounds containing an indole scaffold. nih.gov This suggests that the electrophilicity of certain carbon atoms in the molecule is a key determinant of its biological effect. The development of non-linear QSAR models has also shown promise, indicating that the relationship between structure and activity is not always linear. nih.gov

By understanding which descriptors are most influential, researchers can rationally design new derivatives with enhanced biological activity. For example, by modifying a lead compound to alter the value of a key descriptor in a favorable direction, it is possible to improve its potency or selectivity. nih.gov

Computational and Theoretical Investigations of Ethyl 2 2 Phenyl 1h Indol 1 Yl Acetate

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as an indole (B1671886) derivative, might interact with a biological target, typically a protein or enzyme.

While specific docking studies for Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate are not extensively documented, research on analogous indole structures provides valuable predictions of its potential binding interactions with several key biological targets.

Cyclooxygenase-2 (COX-2): The COX enzymes are key in the inflammatory pathway. brieflands.com Selective inhibition of COX-2 over COX-1 is a critical goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. brieflands.commdpi.com Molecular docking studies on various indole derivatives have shown that they can effectively fit into the active site of the COX-2 enzyme. mdpi.comisfcppharmaspire.com The binding is typically stabilized by hydrogen bonds and hydrophobic interactions with crucial amino acid residues within the enzyme's binding pocket. mdpi.com For instance, studies on 3-ethyl-1H-indole derivatives predicted strong binding affinities to COX-2, suggesting their potential as selective inhibitors. researchgate.netajchem-a.com

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in immune system regulation and is a target for cancer immunotherapy. Phenylhydrazine-containing fragments have been identified as potent inhibitors of IDO1, with the hydrazine (B178648) moiety predicted to interact with the heme iron in the enzyme's active site. Molecular docking has been used as a strategy to identify and screen for novel IDO1 inhibitors from compound libraries.

HCV NS5B Polymerase: The non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase essential for the replication of the Hepatitis C virus (HCV). researchgate.netresearchgate.net Indole-based compounds have been investigated as non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, rather than the active site. nih.gov Docking studies on 2-phenylindole (B188600) derivatives have shown that they can act as inhibitors of the NS5B polymerase enzyme. researchgate.net These inhibitors are thought to interfere with the conformational changes the enzyme must undergo to initiate RNA synthesis. nih.gov Binding often occurs in a hydrophobic pocket at the base of the thumb domain of the polymerase. nih.gov

Penicillin-Binding Proteins (PBPs): There is limited specific information in the provided search results regarding the molecular docking of this compound or closely related indole derivatives with penicillin-binding proteins.

Binding affinity (often represented by a docking score) and inhibition constants (like IC₅₀) are crucial metrics for quantifying the potential efficacy of a compound. Lower docking scores indicate stronger binding, and lower IC₅₀ values signify greater potency.

Computational studies on related indole derivatives have provided estimates for these values against various targets.

| Compound Class | Target | Docking Score (kcal/mol) | Inhibition Constant (IC₅₀) |

|---|---|---|---|

| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | Not specified |

| Pyrazolobenzothiazine derivative (2a) | NS5B Polymerase | Not specified | 4.3 µM nih.gov |

| Pyrazolobenzothiazine derivative (2p) | NS5B Polymerase | Not specified | 2.7 µM nih.gov |

| 2-phenylindole derivatives | NS5B Polymerase | -7.73 to -9.09 | 1.72 to 2.14 µM |

Table 1: Estimated binding affinities and inhibition constants for indole derivatives against various biological targets. It is important to note that these values are for structurally related compounds and not for this compound itself. ajchem-a.comnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to molecules to predict their geometries, electronic properties, and reactivity. chemrxiv.org

DFT calculations are pivotal in understanding the electronic structure of indole derivatives. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. bldpharm.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. bldpharm.com For indole derivatives, substituents on the indole ring can significantly influence the energies of these frontier orbitals and thus modulate the molecule's electronic properties and reactivity. chemrxiv.orgrsc.org

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.netrsc.org These maps use a color scale where red indicates regions of negative electrostatic potential (rich in electrons and prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor and susceptible to nucleophilic attack). researchgate.net For indole derivatives, MEP maps help identify the parts of the molecule most likely to engage in intermolecular interactions, which is crucial for understanding receptor-ligand binding. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO across the molecule is key to its reactivity. researchgate.net In many indole derivatives, the HOMO is often delocalized over the indole ring system, while the LUMO's location can be influenced by the substituents. researchgate.net The specific locations of these orbitals indicate the most probable sites for electron donation (HOMO) and acceptance (LUMO) in chemical reactions. researchgate.netresearchgate.net

Atomic Charges: Methods like Mulliken population analysis are used within the DFT framework to calculate the partial charge on each atom in a molecule. researchgate.netchemrxiv.orgresearchgate.net This information provides insight into the electronic structure and is used to understand molecular behavior and reactivity. researchgate.net The distribution of atomic charges can influence a molecule's dipole moment and its interaction with other polar molecules or biological targets. researchgate.netresearchgate.net

Spectroscopic Parameters: Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions (e.g., from the ground state to excited states), TD-DFT can predict the absorption wavelengths (λmax). chemrxiv.org For indole derivatives, these calculations have shown that the absorption spectra are often characterized by π → π* transitions, and the results can be correlated with experimental data to confirm the molecular structure and electronic properties. researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. jchemlett.com In the context of drug design, MD simulations provide detailed insights into the behavior of a ligand when it is bound to its target protein, offering a dynamic picture that complements the static information from molecular docking. jchemlett.comresearchgate.net

Once a potential binding pose of a ligand, such as an this compound derivative, is predicted by molecular docking, MD simulations are employed to assess the stability of this ligand-protein complex. jchemlett.com The simulation tracks the interactions between the ligand and the amino acid residues of the protein's binding site over a set period, typically nanoseconds. researchgate.net

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket without significant conformational changes, indicating a stable complex.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and the protein. The persistence of specific hydrogen bonds throughout the simulation confirms their importance in anchoring the ligand to the target. jchemlett.com

Interaction Energy Calculation: The binding free energy can be estimated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to quantify the strength of the ligand-protein interaction.

Studies on the broader class of 2-phenyl-1H-indole derivatives have utilized MD simulations to confirm their stable binding within the active sites of targets like estrogen receptors and epidermal growth factor receptor (EGFR). researchgate.netresearchgate.net These simulations verify that the key interactions predicted by docking are maintained, validating the binding mode and supporting the compound's mechanism of action. researchgate.netnih.gov

In Silico Pharmacokinetic Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. japsonline.comresearchgate.net These predictions help identify potential liabilities, such as poor absorption or potential toxicity, before committing to costly synthesis and experimental testing. nih.gov

A popular tool for predicting passive gastrointestinal absorption and brain penetration is the Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model. nih.govnih.gov This model graphically plots the lipophilicity (WLOGP) against the polarity (tPSA) of a molecule. nih.gov

The plot is divided into three regions:

The White Region: Represents the physicochemical space for high probability of passive absorption by the gastrointestinal tract (HIA).

The Yolk (Yellow Region): Represents the physicochemical space for a high probability of passive permeation through the blood-brain barrier (BBB). researchgate.net

The Gray Region: Molecules falling in this area are predicted to have poor absorption and brain penetration. mdpi.com

Additionally, the model can predict if a compound is a substrate of the P-glycoprotein (PGP), an efflux transporter that can pump drugs out of cells, affecting their bioavailability. researchgate.netmdpi.com Computational studies on a library of 2-phenyl-1H-indole analogs showed that most of these compounds fall within the "white" region of the BOILED-Egg plot, indicating a high probability of good intestinal absorption. researchgate.net However, they generally fall outside the "yolk," suggesting they are unlikely to cross the blood-brain barrier. Most analogs were also predicted to be non-substrates of P-gp (PGP-). researchgate.net

| Parameter | Prediction for 2-Phenyl-1H-Indole Class | Implication |

|---|---|---|

| Gastrointestinal Absorption (HIA) | High Probability | Likely good oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Low Probability | Unlikely to exert effects on the central nervous system. researchgate.net |

| P-glycoprotein Substrate (PGP+) | Predicted as Non-substrate (PGP-) | The compound is less likely to be actively removed from cells by this transporter. researchgate.net |

| Lipinski's Rule of Five | Generally Compliant | The compounds possess drug-like physicochemical properties. mdpi.com |

Computer-Aided Drug Design and Optimization

Computer-Aided Drug Design (CADD) utilizes computational methods to discover, design, and optimize new and more effective drug compounds. mdpi.comnih.gov It encompasses a range of techniques that rely on the three-dimensional structures of both ligands and their biological targets. nih.gov

CADD strategies are generally divided into two categories: ligand-based and structure-based design. nih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target protein is unknown, but a set of molecules with known activity is available. nih.gov It involves identifying common chemical features (a pharmacophore) responsible for the biological activity. For the 2-phenylindole class, the core scaffold itself can be considered a pharmacophore. LBDD involves systematically modifying this scaffold—for example, by adding different substituents to the phenyl ring or the indole nitrogen—to enhance activity, a strategy that has been successfully applied to develop inhibitors of nitric oxide production and NFκB. f1000research.comnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD can be employed. nih.gov This method involves using molecular docking to predict how a ligand, like this compound, fits into the target's binding site. nih.gov By analyzing the binding pose and interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can rationally design modifications to the ligand to improve its binding affinity and selectivity. nih.gov This approach has been used to develop 2-(5-imidazolyl)indole derivatives as potent IDO1 inhibitors. nih.gov

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govjetir.org This process significantly narrows down the number of candidates for experimental testing. nih.gov

There are two main types of virtual screening:

Ligand-Based Virtual Screening (LBVS): Uses a known active molecule as a template to find other compounds in a database with similar properties. nih.gov

Structure-Based Virtual Screening (SBVS): Involves docking thousands or millions of compounds from a virtual library into the 3D structure of a target protein to identify those with the best predicted binding scores and interaction patterns. nih.govmdpi.com

Derivatives based on the 2-phenyl-1H-indole scaffold could be used as queries in LBVS or be part of large libraries subjected to SBVS to identify new compounds with potential therapeutic applications against a variety of targets, from viral proteases to protein kinases. researchgate.netnih.gov

| CADD Approach | Description | Application to 2-Phenyl-1H-Indole Derivatives |

|---|---|---|

| Ligand-Based Design | Uses the structures of known active compounds to guide the design of new ones. nih.gov | Systematic modification of the 2-phenylindole scaffold to improve biological activity. nih.gov |

| Structure-Based Design | Uses the 3D structure of the target protein to design ligands with high binding affinity. nih.gov | Docking of derivatives into a target's active site to guide optimization. nih.gov |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. jetir.org | Identifying novel 2-phenylindole-containing compounds from databases for new therapeutic targets. nih.gov |

Advanced Characterization Methodologies for Ethyl 2 2 Phenyl 1h Indol 1 Yl Acetate

Spectroscopic Analysis

Spectroscopy is the primary tool for elucidating the molecular structure of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, specific details about its atomic composition and bonding arrangement can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: This technique identifies the chemical environment of each hydrogen atom. For Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate, one would expect to see distinct signals for the ethyl group protons (a triplet and a quartet), the methylene (B1212753) protons of the acetate (B1210297) group (a singlet), and a series of multiplets in the aromatic region corresponding to the protons on the indole (B1671886) and phenyl rings. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number and type of carbon environments. Key expected signals would include those for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl and acetate groups, and numerous signals in the aromatic region for the phenyl and indole rings.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, within the ethyl group and within the aromatic spin systems. HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom. NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space interactions, helping to confirm the spatial arrangement of the phenyl group relative to the indole core.

While these techniques are standard for characterization, specific, publicly available ¹H NMR, ¹³C NMR, or 2D NMR data for this compound are not readily found in a comprehensive search of scientific literature.

Table 1: Illustrative ¹H NMR Data for this compound (Note: This table is for illustrative purposes as specific experimental data is not publicly available.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available | Triplet | 3H | -OCH₂CH ₃ |

| Data Not Available | Quartet | 2H | -OCH ₂CH₃ |

| Data Not Available | Singlet | 2H | N-CH ₂-COO |

| Data Not Available | Multiplet | 10H | Aromatic-H |

Table 2: Illustrative ¹³C NMR Data for this compound (Note: This table is for illustrative purposes as specific experimental data is not publicly available.)

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | -OCH₂C H₃ |

| Data Not Available | N-C H₂-COO |

| Data Not Available | -OC H₂CH₃ |

| Data Not Available | Aromatic Carbons |

| Data Not Available | C =O |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide information about the molecular formula and structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the compound. For this compound (C₁₈H₁₇NO₂), the exact mass would be a key confirmatory data point.

Ionization Techniques: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, typically yielding the protonated molecule [M+H]⁺.

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound's purity and providing its mass spectrum simultaneously.

Specific HRMS or other mass spectrometry data for this compound are not widely reported in public databases.

Table 3: Expected IR Absorption Bands for this compound (Note: This table is for illustrative purposes as specific experimental data is not publicly available.)

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O (Ester) |

| ~3100-3000 | C-H (Aromatic) |

| ~3000-2850 | C-H (Aliphatic) |

| ~1600, ~1450 | C=C (Aromatic) |

| ~1200 | C-O (Ester) |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While a powerful tool for surface analysis, its application to a pure molecular compound like this compound is not standard for routine characterization, and no such studies are available in the public literature.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of the target compound and for assessing its purity. The choice of technique depends on the scale and required purity level.

Column Chromatography: This is the most common method for purifying multi-gram quantities of organic compounds. For this compound, a silica (B1680970) gel stationary phase would be used with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent would be optimized to achieve separation from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution and is used for both analytical purity assessment and preparative purification. A reversed-phase column (like a C18) with a mobile phase of acetonitrile (B52724) and water would be a typical system for analyzing the purity of this compound.

Detailed chromatographic conditions, such as specific retention times or Rf values, are dependent on the exact experimental setup and are not universally reported.

High-Performance Liquid Chromatography (HPLC) (Analytical and Preparative)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of indole derivatives. For "this compound," HPLC serves dual purposes: analytical assessment of purity and preparative isolation of the compound from reaction mixtures.

Analytical HPLC: Analytical HPLC is primarily used to determine the purity of a sample and to monitor the progress of a chemical reaction. nih.gov In the synthesis of 2-phenylindole (B188600) derivatives, HPLC analysis can confirm the consumption of starting materials and the formation of the product. nih.gov For compounds similar to "this compound," both normal-phase and reverse-phase chromatography can be employed. A typical analytical setup might involve a silica gel or C18-bonded silica column. For instance, the analysis of 2-phenylindole, the core of the target molecule, is noted as being suitable for HPLC. sigmaaldrich.com The selection of the mobile phase is critical for achieving good separation. Normal-phase HPLC might use a mixture of a non-polar solvent like hexane (B92381) with a more polar solvent such as ethyl acetate or toluene. google.com Reverse-phase HPLC would typically use a polar mobile phase, such as a mixture of water and acetonitrile or methanol (B129727), often with additives like formic acid to improve peak shape.

Preparative HPLC: When high-purity material is required for further studies, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. Following a synthesis, crude products containing 2-phenylindole derivatives can be purified by flash column chromatography or, for higher purity, preparative HPLC. nih.govresearchgate.net For example, a crude gum of a related methyl (trans)-4-(1-methyl-2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylate was purified via HPLC on a silica column using a toluene:hexane (9:1) eluent. google.com Similarly, the purification of various N-substituted 2-phenyl-1H-indol-3-yl acetates has been achieved using silica gel column chromatography with an ethyl acetate/hexanes gradient, demonstrating the utility of this approach for the title compound's purification. arkat-usa.org

| Compound | Retention Time (min) | Notes |

|---|---|---|

| 2-Phenyl-1-(2-hydroxyethyl)-1H-indol-3-yl acetate | 9.42 | Analysis performed on analogous compounds, not the title compound. Conditions and column specifics were not detailed in the source. |

| 2-Phenyl-1-propyl-1H-indol-3-yl acetate | 10.82 | |

| 1-(2-Methoxyethyl)-2-phenyl-1H-indol-3-yl acetate | 9.67 | |

| 1-(Cyclopropylmethyl)-2-phenyl-1H-indol-3-yl acetate | 10.82 |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. "this compound," due to its ethyl acetate moiety, is expected to have sufficient volatility for GC analysis, particularly for purity assessment and detection of volatile impurities.

The core structure, 2-phenylindole, is known to be suitable for GC analysis, with a reported purity assay of ≥98.0% by GC. sigmaaldrich.com For more complex indole acetates, GC is often coupled with mass spectrometry (GC-MS) for definitive identification. In the analysis of related indole structures, GC-MS has been successfully used to confirm molecular weights and determine retention times. arkat-usa.orgresearchgate.net

A typical GC method would involve a capillary column, such as a Rxi-5Sil MS (a low-polarity phase), and a temperature program. nih.gov For instance, a method for a related compound, 2-phenyl-2-propanol, utilized an oven program starting at 35°C and ramping up to 320°C, demonstrating the high temperatures that may be necessary for eluting such aromatic compounds. nih.gov While direct injection is likely feasible, derivatization of the indole nitrogen or hydrolysis followed by esterification of the resulting acid could be explored to improve peak shape and volatility, though this is less common for N-substituted indoles. chromforum.org

| Compound | Retention Time (min) | Molecular Ion (M+) | Notes |

|---|---|---|---|

| 2-Phenyl-1-propyl-1H-indol-3-yl acetate | 14.3 | 305 | Analysis performed on analogous compounds, not the title compound. Specific GC conditions were not detailed in the source. |

| 1-(2-Methoxyethyl)-2-phenyl-1H-indol-3-yl acetate | 14.1 | 267 (as N-hydroxyethyl derivative) | |

| 1-(2-hydroxyethyl)-2-phenyl-1H-indol-3-yl acetate | 13.9 | 295 |

Hyphenated Techniques (e.g., HPLC-NMR, GC-MS, LC-MS, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous identification and characterization of complex organic molecules.

GC-MS: As mentioned, Gas Chromatography-Mass Spectrometry is highly effective for the analysis of volatile components. For "this compound," GC-MS would not only provide a chromatogram indicating purity but also a mass spectrum for each peak. The fragmentation pattern obtained from electron ionization (EI) mass spectrometry can be used to confirm the structure of the parent compound and identify any impurities or degradation products by comparing them to spectral libraries or through manual interpretation. researchgate.netrsc.org